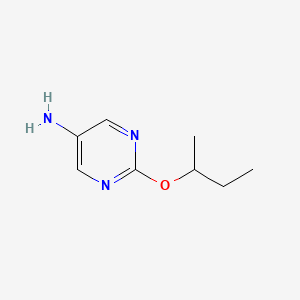![molecular formula C16H13N3O2 B6616438 phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate CAS No. 1456404-92-4](/img/structure/B6616438.png)
phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate (PIPC) is an organophosphate ester compound that has been studied for its potential applications in scientific research. It is a colorless, odorless, and water-soluble compound, which makes it ideal for use in a variety of laboratory experiments. PIPC is a relatively new compound and has only recently been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as acetylcholinesterase and carboxylesterase. This compound is believed to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have an effect on the nervous system. In animal studies, this compound has been shown to cause a decrease in locomotor activity and an increase in anxiety-like behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate has several advantages for use in laboratory experiments. It is a relatively simple and efficient compound to synthesize, and it is colorless, odorless, and water-soluble. This makes it ideal for use in a variety of laboratory experiments. However, this compound is a relatively new compound, and its effects on the nervous system are not yet fully understood. Therefore, its use in laboratory experiments should be done with caution.
Direcciones Futuras
The potential applications of phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate in scientific research are still being explored. Possible future directions for research include further investigation into the mechanism of action of this compound and its effects on the nervous system. Additionally, further studies into the potential use of this compound as a drug delivery system and its use in the synthesis of other compounds are warranted. Furthermore, further research is needed to determine the long-term effects of this compound on the body and its potential toxicity.
Métodos De Síntesis
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate is synthesized via a two-step process. The first step involves the reaction of phenyl isocyanate with 1-amino-2-imidazole, yielding an intermediate product. This intermediate product then undergoes a second reaction with phosphorous oxychloride to form this compound. The synthesis of this compound is relatively simple and efficient, making it an ideal compound for laboratory experiments.
Aplicaciones Científicas De Investigación
Phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate has been studied for its potential applications in scientific research. It has been used in studies on the inhibition of enzymes, such as acetylcholinesterase and carboxylesterase. This compound has also been studied for its potential use in the synthesis of other compounds and for its potential as a drug delivery system.
Propiedades
IUPAC Name |
phenyl N-(2-imidazol-1-ylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(21-13-6-2-1-3-7-13)18-14-8-4-5-9-15(14)19-11-10-17-12-19/h1-12H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXJWSJGZSEYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)












